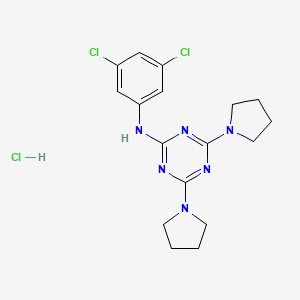

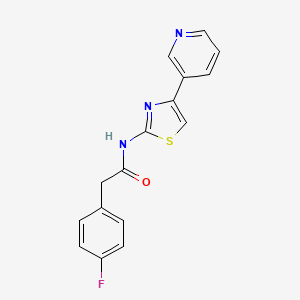

![molecular formula C9H6F3N3O4 B2475692 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate CAS No. 1909325-33-2](/img/structure/B2475692.png)

2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound is a pyrrolopyridine derivative that has shown promising results in scientific research, making it a subject of interest for many researchers.

Scientific Research Applications

- Researchers have explored the inhibitory activity of pyrrolo[3,4-c]pyridine derivatives, including this compound, against aldose reductase. Aldose reductase is an enzyme implicated in diabetic complications, and inhibiting it could have therapeutic potential .

- Studies have demonstrated that pyrrolo[3,4-c]pyridine derivatives exhibit antinociceptive activity. These compounds may help alleviate pain by modulating pain pathways or receptors .

- In vitro studies have shown that this compound possesses antiviral, antibacterial, and antifungal properties. These findings suggest potential applications in infectious disease research .

- Researchers have investigated the antiproliferative effects of pyrrolo[3,4-c]pyridine derivatives on human leukemia cell lines. This compound may hold promise as an anticancer agent .

- A related class of pyrrolo[2,3-b]pyridine derivatives has been studied for their potent inhibitory activity against fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cancer progression, and inhibiting them could be therapeutically relevant .

- Small molecule prototypes of peripheral sodium channel NaV1.7 antagonists are being explored for pain management. Given its structural features, 2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate might be investigated in this context .

Aldose Reductase Inhibition

Antinociceptive Properties

Antiviral, Antibacterial, and Antifungal Activity

Antiproliferative Activity

FGFR Inhibition

Peripheral Sodium Channel Antagonism

Mechanism of Action

Target of Action

Derivatives of pyrrolo[3,4-c]pyridine have been studied for their broad spectrum of pharmacological properties . These compounds have been found to have potential as analgesic and sedative agents , and they can be used to treat diseases of the nervous and immune systems .

Mode of Action

It is known that pyrrolo[3,4-c]pyridine derivatives have been studied for their potential to reduce blood glucose levels . This suggests that they may interact with targets involved in glucose metabolism.

Biochemical Pathways

Given the potential of pyrrolo[3,4-c]pyridine derivatives to reduce blood glucose levels , it can be inferred that they may affect pathways related to glucose metabolism.

Result of Action

It is known that pyrrolo[3,4-c]pyridine derivatives have potential analgesic and sedative activities . They have also been found to reduce blood glucose levels , suggesting potential applications in the treatment of hyperglycemia and related conditions.

properties

IUPAC Name |

2-aminopyrrolo[3,4-c]pyridine-1,3-dione;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.C2HF3O2/c8-10-6(11)4-1-2-9-3-5(4)7(10)12;3-2(4,5)1(6)7/h1-3H,8H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPZSCMEJXVMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)N(C2=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione trifluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

amine hydrochloride](/img/structure/B2475614.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)

![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)